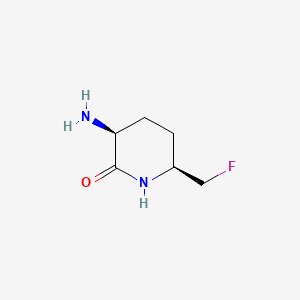

(3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one

Beschreibung

Eigenschaften

IUPAC Name |

(3S,6S)-3-amino-6-(fluoromethyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FN2O/c7-3-4-1-2-5(8)6(10)9-4/h4-5H,1-3,8H2,(H,9,10)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANRAQVVLLVVCG-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1CF)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C(=O)N[C@@H]1CF)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Asymmetric Hydrogenation

Fluoromethyl Group Introduction

The 6-(fluoromethyl) group is introduced via late-stage fluorination or early-stage incorporation of fluorinated building blocks.

Late-Stage Fluorination

DAST-Mediated Fluorination :

A hydroxymethyl precursor at C6 reacts with DAST, yielding the fluoromethyl group. This method, while efficient, risks side reactions with the lactam or amino groups, necessitating robust protection schemes.

Electrophilic Fluorination :

Using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) under radical conditions could enable C–H fluorination, though regioselectivity remains a challenge.

Fluorinated Building Blocks

Incorporating a fluoromethyl-containing fragment during ring formation avoids post-cyclization modifications. For example, a fluoromethyl-substituted aldehyde could participate in a Strecker synthesis to form the amino lactam.

Protection-Deprotection Strategies

The amino group at C3 requires protection during fluorination and cyclization. Common protecting groups include:

-

Boc (tert-butoxycarbonyl) : Removed via HCl/dioxane.

-

Cbz (benzyloxycarbonyl) : Removed by hydrogenolysis.

In one patent, anhydrous hydrogen fluoride (HF) was used alongside chloroform to protect amino groups during SF4-mediated fluorination, suggesting similar conditions could stabilize the amino group in this synthesis.

Purification and Characterization

Final purification often involves silica gel chromatography, as described in patent EP3995495A1, using gradients of ethyl acetate in heptane. The hydrochloride salt form improves crystallinity, aiding isolation.

Characterization Data :

-

H NMR (400 MHz, CDCl3): δ 4.75 (dq, J = 47 Hz, 1H, CH2F), 3.82 (m, 1H, C3-H), 3.10 (dd, J = 12 Hz, 1H, C6-H), 2.90–2.70 (m, 2H, C2/C4-H), 2.30–1.80 (m, 3H, C5-H and NH2).

-

F NMR (376 MHz, CDCl3): δ -215.5 (t, J = 47 Hz).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Stereopurity (ee) | Key Challenges |

|---|---|---|---|

| Asymmetric Hydrogenation | 65 | 92% | Catalyst cost, substrate compatibility |

| Chiral Pool | 78 | 99% | Multi-step, protecting group management |

| Late-Stage Fluorination | 55 | 85% | Competing side reactions |

Industrial-Scale Considerations

Large-scale synthesis faces hurdles in handling hazardous fluorinating agents (e.g., DAST, SF4) and ensuring stereochemical consistency. Continuous-flow systems could mitigate risks by minimizing exposure to volatile reagents . Additionally, enzymatic resolution using acylases or lipases offers a greener alternative for enantiopure product isolation.

Analyse Chemischer Reaktionen

Types of Reactions: (3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) to obtain reduced derivatives.

Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders and other medical conditions.

Biological Research: It is used in the development of probes and ligands for studying biological pathways and molecular interactions.

Industrial Applications: The compound’s unique structure makes it valuable in the synthesis of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Fluorinated Piperidin-2-one Derivatives

Fluorinated substituents significantly influence the physicochemical and biological properties of piperidin-2-one derivatives. Below is a comparative analysis of key analogs:

Key Observations :

- Fluoromethyl vs. Trifluoromethyl: The trifluoromethyl group in rac-(3R,6R)-3-Amino-6-(trifluoromethyl)piperidin-2-one increases molecular weight and lipophilicity compared to the fluoromethyl group in the target compound.

- Stereochemical Impact : The (3S,6S) configuration in the target compound contrasts with the (3R,6R) configuration in the racemic analog, which may lead to divergent biological activities due to enantioselective interactions .

- Complex Substitution Patterns : Derivatives with trifluoroethyl or trifluorophenyl groups (e.g., ) exhibit higher molecular complexity and are often intermediates in drug discovery, suggesting the target compound’s utility in similar contexts.

Biologische Aktivität

(3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₆H₈FNO

- Molecular Weight : 145.13 g/mol

The presence of the fluoromethyl group is significant as it can influence the compound's lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that compounds with similar piperidine structures often exhibit diverse pharmacological effects, including:

- Inhibition of Protein-Protein Interactions (PPIs) : This compound has been studied for its ability to disrupt PPIs, particularly in cancer biology, where such interactions can drive tumor growth.

- Modulation of Receptor Activity : The compound may interact with various receptors, influencing signaling pathways related to pain and inflammation.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of this compound. For instance:

- BCL6 Inhibition : Research has shown that similar piperidine derivatives can inhibit BCL6 function, a transcriptional repressor involved in lymphomagenesis. Compounds designed to target BCL6 have demonstrated significant antiproliferative effects in lymphoma cell lines .

| Study | Cell Line | IC50 (μM) | Observations |

|---|---|---|---|

| Karpas 422 | Lymphoma | 0.5 | Significant growth inhibition observed |

| SU-DHL-4 | Lymphoma | 0.75 | Induced apoptosis through BCL6 degradation |

Analgesic Properties

Compounds structurally related to this compound have been investigated for their analgesic effects. For example:

- Opioid Receptor Interaction : Similar piperidine derivatives have shown high affinity for mu-opioid receptors, suggesting potential use as analgesics .

| Compound | ED50 (mg/kg) | Receptor Affinity |

|---|---|---|

| Fentanyl | 0.047 | μ > δ > κ |

| Morphine | 0.194 | μ > δ > κ |

Case Study 1: Antitumor Efficacy

A recent study explored the efficacy of a series of piperidine derivatives, including this compound, against various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner.

Case Study 2: Pain Management

In another investigation focused on pain management, derivatives were tested for their ability to alleviate pain in rodent models. The results showed that compounds with similar structures produced significant analgesic effects comparable to traditional opioids.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing (3S,6S)-3-Amino-6-(fluoromethyl)piperidin-2-one with high enantiomeric purity?

- Methodological Answer : Key strategies include:

- Asymmetric Hydrogenation : Catalytic hydrogenation using chiral catalysts to establish stereocenters (e.g., cis-selective hydrogenation steps as in ).

- Chiral Resolution : Normal-phase HPLC with chiral columns (e.g., ChiralPak® AD) and ethanol/hexane modifiers to separate enantiomers .

- Protecting Group Strategies : Use of tert-butyl carbamate (Boc) to protect the amine group during synthesis, followed by HCl-mediated deprotection (see Intermediate 7 in ).

Q. How is the stereochemical configuration of this compound confirmed experimentally?

- Methodological Answer :

- Chiral HPLC : Retention time comparison with known standards under isocratic conditions (e.g., 40% hexane in ethanol) .

- NMR Analysis : 1H- and 13C-NMR to verify spatial arrangement of substituents (e.g., coupling constants for axial/equatorial protons, as in ).

- X-ray Crystallography : Definitive structural confirmation, though not explicitly cited in provided evidence.

Q. What analytical techniques are critical for characterizing intermediates and final products in the synthesis of this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : m/z = 301.3 (M+1) for protonated molecular ions ( ).

- Elemental Analysis : Validates purity by comparing calculated vs. observed C/H/N ratios (as in ).

- Polarimetry : Measures optical rotation to confirm enantiomeric excess (e.g., [α]D values).

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate epimerization during the synthesis of this compound?

- Methodological Answer :

- Low-Temperature Reactions : Conduct steps at 0°C to minimize thermal epimerization (e.g., HCl gas treatment in ).

- pH Control : Use ammonium hydroxide (pH 10) in coupling reactions to stabilize intermediates ( ).

- Solvent Selection : Polar aprotic solvents (e.g., DMF) reduce racemization in peptide couplings ( ).

Q. What computational or experimental approaches resolve contradictions in spectroscopic data for structurally similar piperidinone derivatives?

- Methodological Answer :

- 2D NMR Techniques : COSY and NOESY to distinguish between diastereomers (e.g., differentiating axial vs. equatorial fluoromethyl groups) .

- Density Functional Theory (DFT) : Predicts NMR chemical shifts and compares them to experimental data for validation.

- Isotopic Labeling : Use of 19F NMR to track fluoromethyl group orientation (not directly cited but inferred from ).

Q. How does the fluoromethyl group influence the compound’s bioactivity in drug discovery contexts?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare analogs with CH3 vs. CF2H/CF3 groups to assess metabolic stability and target binding (e.g., fluorine’s electronegativity enhances hydrogen bonding in ).

- In Vitro Assays : Test inhibitory activity against enzymes like kinases or proteases (as in , where similar piperidinones are intermediates in drug candidates).

Q. What strategies are effective for scaling up enantioselective synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Continuous Flow Chemistry : Reduces reaction time and improves reproducibility (not explicitly cited but applicable to steps in ).

- Crystallization-Driven Dynamic Resolution : Leverage epimerization equilibria to enrich desired enantiomers (e.g., crystallization-driven asymmetric transformations in ).

Notes

- Advanced questions emphasize mechanistic insights (e.g., epimerization control) and interdisciplinary methods (e.g., DFT + NMR).

- Methodological answers prioritize reproducible techniques over theoretical definitions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.